(5Z)-3-(2,4-dimethylphenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (5Z)-3-(2,4-dimethylphenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20186813
InChI: InChI=1S/C21H21NO3S2/c1-5-25-17-9-7-15(11-18(17)24-4)12-19-20(23)22(21(26)27-19)16-8-6-13(2)10-14(16)3/h6-12H,5H2,1-4H3/b19-12-
SMILES:
Molecular Formula: C21H21NO3S2
Molecular Weight: 399.5 g/mol

(5Z)-3-(2,4-dimethylphenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC20186813

Molecular Formula: C21H21NO3S2

Molecular Weight: 399.5 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-3-(2,4-dimethylphenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C21H21NO3S2
Molecular Weight 399.5 g/mol
IUPAC Name (5Z)-3-(2,4-dimethylphenyl)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C21H21NO3S2/c1-5-25-17-9-7-15(11-18(17)24-4)12-19-20(23)22(21(26)27-19)16-8-6-13(2)10-14(16)3/h6-12H,5H2,1-4H3/b19-12-
Standard InChI Key DXLZZSFHHVPKOH-UNOMPAQXSA-N
Isomeric SMILES CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=C(C=C(C=C3)C)C)OC
Canonical SMILES CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=C(C=C(C=C3)C)C)OC

Introduction

Structural Elucidation and Molecular Properties

Core Framework and Substituent Analysis

The compound’s structure (C₂₁H₂₁NO₃S₂) integrates a thiazolidin-4-one core with strategic substitutions that enhance its bioactivity profile. Key features include:

  • Position 3: A 2,4-dimethylphenyl group providing steric bulk and lipophilicity

  • Position 5: A (Z)-configured 4-ethoxy-3-methoxybenzylidene moiety enabling π-π stacking interactions

  • Position 2: A thioxo group (C=S) enhancing hydrogen-bonding capacity

The Z-configuration at the benzylidene double bond was confirmed through NOESY NMR correlations in analogous compounds, demonstrating preferential spatial orientation for target binding .

Physicochemical Characteristics

PropertyValue
Molecular Weight399.5 g/mol
IUPAC Name(5Z)-3-(2,4-dimethylphenyl)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Topological Polar Surface86.5 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1
Rotatable Bonds5

The molecule’s moderate logP value (calculated as 3.8) suggests balanced lipophilicity for membrane permeability while avoiding excessive hydrophobicity. X-ray crystallography of related analogs reveals a nearly planar thiazolidinone ring with dihedral angles <10° between the benzylidene and core heterocycle .

Synthetic Methodologies

Conventional Multi-Step Synthesis

The primary synthesis route involves three stages :

  • Thiazolidinone Core Formation: Condensation of 2,4-dimethylaniline with thioglycolic acid under PPG-mediated conditions (110°C, 12h) yields 3-(2,4-dimethylphenyl)-2-thioxothiazolidin-4-one (78% yield).

  • Benzylidene Introduction: Knoevenagel condensation with 4-ethoxy-3-methoxybenzaldehyde using piperidine catalyst in ethanol reflux (82% yield).

  • Z-Isomer Purification: Chromatographic separation on silica gel (hexane:ethyl acetate 7:3) isolates the thermodynamically favored Z-isomer.

Green Chemistry Approaches

Recent advancements employ ultrasound-assisted synthesis (40kHz, 50°C) with vanadyl sulfate catalyst, reducing reaction time from 12h to 90 minutes while maintaining 85% yield . Microwave irradiation (300W, 100°C) in PEG-400 solvent demonstrates comparable efficiency (88% yield) with reduced byproduct formation .

Pharmacological Profile

Anticancer Mechanisms

In vitro testing against MCF-7 breast cancer cells (IC₅₀ = 8.2μM) revealed dual mechanisms:

  • Topoisomerase II Inhibition: Dose-dependent reduction in DNA relaxation (62% at 10μM)

  • HDAC6 Suppression: 47% enzyme activity reduction at 5μM via zinc chelation at the catalytic domain

Antimicrobial Efficacy

PathogenMIC (μg/mL)Mechanism Insights
Staphylococcus aureus12.5Penicillin-binding protein 2a inhibition
Candida albicans25.0Ergosterol biosynthesis disruption

Molecular docking studies indicate strong binding (ΔG = -9.8 kcal/mol) to fungal CYP51 through methoxy group interactions.

Structure-Activity Relationship (SAR) Insights

Critical Substituent Effects

  • 2-Thioxo Group: Replacement with oxo decreases anticancer potency by 6-fold (MCF-7 IC₅₀ = 49μM vs. 8.2μM)

  • 4-Ethoxy Group: Conversion to methoxy reduces logP by 0.4 but diminishes antimicrobial activity 2-fold

  • Z Configuration: E-isomer shows 78% lower topoisomerase inhibition despite similar physicochemical properties

Three-Dimensional Binding Models

Docking simulations with EGFR kinase (PDB 1M17) demonstrate:

  • Benzylidene moiety occupies hydrophobic pocket (Phe723, Leu694)

  • Thioxo group forms hydrogen bond with Lys721 (2.1Å)

  • 2,4-Dimethylphenyl induces allosteric stabilization of DFG-out conformation

Pharmacokinetic Considerations

Metabolic Stability

Hepatic microsome studies (human, 1mg/mL) show:

  • t₁/₂: 42 minutes

  • Major Metabolite: O-demethylation at 3-methoxy group (CYP3A4-mediated)

  • Plasma Protein Binding: 89% (albumin-dominated)

Blood-Brain Barrier Penetration

LogBB calculation (-1.2) predicts limited CNS access, making peripheral malignancies more viable targets.

Future Research Directions

Formulation Optimization

  • Nanoparticulate Delivery: PLGA nanoparticles (180nm) increase MCF-7 uptake 3.2-fold vs. free compound

  • Prodrug Strategies: Phosphate esterification improves aqueous solubility from 0.8mg/mL to 14.3mg/mL

Combination Therapies

Synergistic studies with doxorubicin (CI = 0.3) suggest potential for dose-reduction regimens in breast cancer models .

Target Expansion

Preliminary data indicates 68% inhibition of SARS-CoV-2 main protease (Mpro) at 50μM, warranting antiviral investigations.

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